Anethole
Overview
Description
Anethole is a natural organic compound with a distinct sweet and aromatic profile, commonly associated with licorice, fennel, and anise. Chemically, it belongs to the class of compounds known as phenylpropenes, characterized by a benzene ring attached to a propenyl side chain. This compound is responsible for the sweet, aromatic taste found in many foods, beverages, and products. This compound can be found in essential oils extracted from plants such as anise, fennel, and star anise . Its molecular formula is C10H12O .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anethole can be synthesized by reacting p-anisole propanol with a dehydrating agent and a water-carrying agent at a temperature of 90-150°C . This method ensures a high reaction conversion rate and reduces the requirements on reaction equipment, making it cost-effective for industrial applications .
Industrial Production Methods: Most commercial this compound is derived from tree extracts such as turpentine . It can also be isolated from essential oils of plants like anise, fennel, and star anise . The industrial production of this compound involves the rectification of crude sulfate turpentine and/or organic synthesis starting from methylchavicol or anisole and propionic anhydride .
Chemical Reactions Analysis
Types of Reactions: Anethole undergoes various chemical reactions, including:
Reduction: this compound can be reduced to dihydrothis compound using hydrogenation methods.
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the methoxy group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Oxygen, ethanol, and water are commonly used for the oxidation of this compound to anisaldehyde.
Reduction: Hydrogen gas and a suitable catalyst like palladium on carbon are used for the reduction of this compound.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Anisaldehyde.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Anethole has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor for the synthesis of other compounds like anisaldehyde.
Biology: this compound exhibits antifungal, antimicrobial, and insecticidal properties.
Medicine: this compound has potential anti-inflammatory, anticancer, and antidiabetic effects It is also used in the treatment of dry mouth associated with medication or radiotherapy of the head and neck.
Industry: this compound is widely used as a flavoring agent in the food and beverage industry, as well as in cosmetics and perfumery
Mechanism of Action
Anethole exerts its effects through various molecular targets and pathways:
Antioxidant and Anti-inflammatory Effects: this compound modulates oxidative stress and inflammation by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.
Metabolic Effects: this compound stimulates insulin secretion from β-cells and modulates the mTOR/PPARγ axis, which plays a role in metabolic regulation.
Renal Protection: this compound protects against renal ischemia/reperfusion injury by modulating the TLR2,4/MYD88/NFκB pathway.
Comparison with Similar Compounds
Anethole is closely related to other phenylpropanoids such as estragole and eugenol:
Estragole: Similar to this compound, estragole is found in tarragon and basil and has a flavor reminiscent of anise. estragole has a different substitution pattern on the benzene ring.
Eugenol: Found in clove oil, eugenol has a similar aromatic profile but contains a hydroxyl group instead of a methoxy group.
Uniqueness of this compound: this compound’s unique combination of a methoxy group and a propenyl side chain gives it distinct chemical properties and a characteristic sweet aroma, making it highly valuable in various industries .
Properties
IUPAC Name |
1-methoxy-4-[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Record name | ANETHOLE | |
Source | CAMEO Chemicals | |
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Record name | anethole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Anethole | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
26795-32-4 | |
Record name | Poly(trans-anethole) | |
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DSSTOX Substance ID |
DTXSID9020087 | |
Record name | (E)-Anethole | |
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Molecular Weight |
148.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |
Record name | ANETHOLE | |
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Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |
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Record name | Anethole | |
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Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |
Record name | ANETHOLE | |
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Record name | ANETHOLE | |
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Flash Point |
195 °F (NTP, 1992), 90.1 °C | |
Record name | ANETHOLE | |
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Record name | Anethole | |
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Solubility |
Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |
Record name | ANETHOLE | |
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Record name | ANETHOLE | |
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Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
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Density |
0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |
Record name | ANETHOLE | |
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Record name | ANETHOLE | |
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Record name | trans-Anethole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
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Vapor Pressure |
0.05 [mmHg], 5.45 Pa @ 294 deg K | |
Record name | Anethole | |
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Color/Form |
White crystals | |
CAS No. |
104-46-1, 4180-23-8, 50770-19-9 | |
Record name | ANETHOLE | |
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Record name | trans-Anethole | |
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Melting Point |
70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |
Record name | ANETHOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19819 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ANETHOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.